molecular formula C10H12N2O2 B093207 N,N'-Diacetyl-1,4-phenylenediamine CAS No. 140-50-1

N,N'-Diacetyl-1,4-phenylenediamine

Cat. No.: B093207
CAS No.: 140-50-1
M. Wt: 192.21 g/mol
InChI Key: KVEDKKLZCJBVNP-UHFFFAOYSA-N
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Description

N,N’-Diacetyl-1,4-phenylenediamine is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.2145. It is also known by other names such as N,N’-Diacetyl-p-phenylenediamine and N,N’-p-Phenylenebisacetamide . This compound is characterized by the presence of two acetyl groups attached to the nitrogen atoms of a 1,4-phenylenediamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diacetyl-1,4-phenylenediamine can be synthesized through the acetylation of 1,4-phenylenediamine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine groups .

Industrial Production Methods

In an industrial setting, the production of N,N’-Diacetyl-1,4-phenylenediamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diacetyl-1,4-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Diacetyl-1,4-phenylenediamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Diacetyl-1,4-phenylenediamine is unique due to the presence of acetyl groups, which impart specific chemical properties and reactivity. These acetyl groups make the compound more stable and less reactive compared to its parent compound, 1,4-phenylenediamine .

Properties

IUPAC Name

N-(4-acetamidophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEDKKLZCJBVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059695
Record name Acetamide, N,N'-1,4-phenylenebis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-50-1
Record name N,N′-Diacetyl-p-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diacetyl-1,4-phenylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diacetamidobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401116
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Record name Acetamide, N,N'-1,4-phenylenebis-
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Record name Acetamide, N,N'-1,4-phenylenebis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(p-phenylene)di(acetamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.926
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Record name N,N'-DIACETYL-1,4-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96A01798W
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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